

A Comparative Guide to PSMA-Targeted Therapies in Prostate Cancer

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Prostate-Specific Membrane Antigen (PSMA) has emerged as a pivotal target in the diagnosis and treatment of prostate cancer, owing to its significant overexpression on the surface of prostate cancer cells. This has led to the development of a diverse array of PSMA-targeted therapies, offering new hope for patients, particularly those with metastatic castration-resistant prostate cancer (mCRPC). This guide provides a comparative overview of the performance of key PSMA-targeted therapeutic modalities, supported by data from clinical trials.

Radioligand Therapies: A New Standard of Care

PSMA-targeted radioligand therapy (RLT) has revolutionized the treatment landscape for mCRPC. This approach involves a small molecule that binds to PSMA, linked to a radioactive isotope that delivers targeted radiation to the cancer cells.

¹⁷⁷Lu-PSMA-617 (Lutetium-177 vipivotide tetraxetan)

¹⁷⁷Lu-PSMA-617 is the most extensively studied and widely approved PSMA-targeted RLT. Two landmark Phase 3 clinical trials, VISION and TheraP, have established its efficacy and safety.

The VISION trial demonstrated a significant improvement in both overall survival (OS) and radiographic progression-free survival (rPFS) in patients with PSMA-positive mCRPC who had progressed after prior androgen receptor pathway inhibitors and taxane-based chemotherapy. [1][2][3][4][5][6][7] Patients treated with ¹⁷⁷Lu-PSMA-617 plus standard of care (SOC) had a median OS of 15.3 months compared to 11.3 months for those receiving SOC alone.[3][4][6]



The median rPFS was 8.7 months in the ¹⁷⁷Lu-PSMA-617 group versus 3.4 months in the SOC group.[3][4][6]

The TheraP trial, a Phase 2 study, directly compared ¹⁷⁷Lu-PSMA-617 with cabazitaxel chemotherapy in men with mCRPC who had progressed after docetaxel.[8][9][10] The trial showed a significantly higher PSA response rate (a reduction of 50% or more) for ¹⁷⁷Lu-PSMA-617 (66%) compared to cabazitaxel (37%).[8][10][11] While the initial analysis showed improved progression-free survival, the final overall survival was similar between the two groups.[8][9][11] However, ¹⁷⁷Lu-PSMA-617 was associated with fewer grade 3-4 adverse events and better patient-reported outcomes.[8][10][11]

²²⁵Ac-PSMA-617 (Actinium-225-PSMA-617)

²²⁵Ac-PSMA-617 is an alpha-emitter RLT that is showing promise, particularly in patients who have failed beta-emitter therapies like ¹⁷⁷Lu-PSMA-617.[12][13] Alpha particles deliver higher energy over a shorter distance, potentially leading to more potent tumor cell killing.[14][15] Early evidence suggests that ²²⁵Ac-PSMA-617 may induce higher response rates and offer a salvage treatment option.[12] However, it is also associated with a higher incidence of certain side effects, notably xerostomia (dry mouth).[12][16] A head-to-head comparison in the LUTACT trial is ongoing to directly compare the efficacy and safety of ¹⁷⁷Lu-PSMA-617 and ²²⁵Ac-PSMA-617.[14][17]

Emerging PSMA-Targeted Therapies

Beyond radioligand therapies, other modalities targeting PSMA are in active clinical development.

Antibody-Drug Conjugates (ADCs)

PSMA-targeted ADCs consist of a monoclonal antibody that recognizes PSMA, linked to a potent cytotoxic agent. This approach aims to deliver the chemotherapy payload directly to the tumor cells, minimizing systemic toxicity.[18][19] Clinical trials of PSMA ADCs have demonstrated antitumor activity with manageable safety profiles.[18][19] For instance, the ADC ARX517 has shown promising early efficacy signals with a strong safety profile in a phase 1/2 trial in patients with mCRPC.[20]

CAR T-Cell Therapy



Chimeric Antigen Receptor (CAR) T-cell therapy involves genetically engineering a patient's own T-cells to express a receptor that recognizes PSMA. These modified T-cells are then infused back into the patient to seek out and destroy prostate cancer cells. Early phase trials of PSMA-targeted CAR T-cell therapies have shown evidence of biological activity, including PSA declines.[21][22] However, significant toxicities, such as cytokine release syndrome (CRS) and neurotoxicity, have been observed and represent a major challenge for this approach in solid tumors.[21][22][23]

Bispecific Antibodies

PSMA-targeted bispecific antibodies are designed to simultaneously bind to PSMA on cancer cells and to an activating receptor (like CD3) on T-cells. This dual binding brings the T-cells into close proximity with the tumor cells, facilitating their destruction. Several PSMAxCD3 bispecific antibodies are in clinical development and have shown promising anti-tumor activity.[24][25] However, similar to CAR T-cell therapy, managing CRS is a key consideration.[23][25]

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from clinical trials of various PSMA-targeted therapies.

Table 1: Efficacy of PSMA-Targeted Radioligand Therapies



Therapy	Trial	Compariso n Arm	Median Overall Survival (OS)	Median Radiograph ic Progressio n-Free Survival (rPFS)	PSA Response Rate (≥50% decline)
¹⁷⁷ Lu-PSMA- 617	VISION	Standard of Care	15.3 months vs 11.3 months[3][4]	8.7 months vs 3.4 months[3][4]	46% vs 7%
¹⁷⁷ Lu-PSMA- 617	TheraP	Cabazitaxel	19.1 months vs 19.6 months (RMST)[8]	HR 0.63[8]	66% vs 37% [8][10][11]

Table 2: Safety of 177Lu-PSMA-617 in Key Clinical Trials

Trial	Treatment Arm	Grade 3-4 Adverse Events	Key Adverse Events (any grade)
VISION	¹⁷⁷ Lu-PSMA-617 + SOC	52.7%	Bone marrow suppression, xerostomia, nausea, vomiting[3]
TheraP	¹⁷⁷ Lu-PSMA-617	33%[2][8][11]	Thrombocytopenia, dry mouth, nausea
Cabazitaxel	53%[2][8][11]	Neutropenia, diarrhea, fatigue	

Table 3: Preliminary Efficacy of Emerging PSMA-Targeted Therapies



Therapy Type	Agent (Trial)	Key Efficacy Signal
Antibody-Drug Conjugate	ARX517 (APEX-01)	52% of patients achieved PSA50 at higher doses[20]
CAR T-Cell Therapy	CART-PSMA-TGFβRDN	>50% PSA decrease in 2/5 evaluable patients at D28[21]
Bispecific Antibody	CC-1 (NCT04104607)	Up to 62% PSA reduction from baseline[25]

Experimental Protocols

Detailed experimental protocols are specific to each clinical trial. However, a general overview of the methodologies employed in the key trials is provided below.

VISION Trial (NCT03511664) Protocol Overview

- Study Design: International, prospective, open-label, randomized, phase 3 trial.
- Patient Population: Patients with PSMA-positive mCRPC who had progressed after at least one novel androgen axis drug and one or two taxane regimens.
- Intervention: ¹⁷⁷Lu-PSMA-617 (7.4 GBq every 6 weeks for up to 6 cycles) plus best standard of care (SOC).
- Control Arm: Best standard of care alone.
- Primary Endpoints: Overall survival and radiographic progression-free survival.[1]
- PSMA Imaging: PSMA positivity was confirmed by ⁶⁸Ga-PSMA-11 PET/CT.

TheraP Trial (ANZUP 1603, NCT03392428) Protocol Overview

- Study Design: Open-label, randomized, phase 2 trial.[9][10]
- Patient Population: Men with mCRPC progressing after docetaxel, with high PSMA expression on ⁶⁸Ga-PSMA-11 PET/CT and no discordant FDG-positive/PSMA-negative

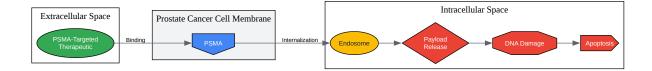


disease.[8][9]

- Intervention: ¹⁷⁷Lu-PSMA-617 (starting at 8.5 GBq and decreasing to 6.0 GBq, every 6 weeks for up to 6 cycles).[8][9]
- Control Arm: Cabazitaxel (20 mg/m² every 3 weeks for up to 10 cycles).[8][9]
- Primary Endpoint: PSA response rate (≥50% reduction).[10]
- Secondary Endpoint: Overall survival.[8]

Visualizing PSMA-Targeted Therapy

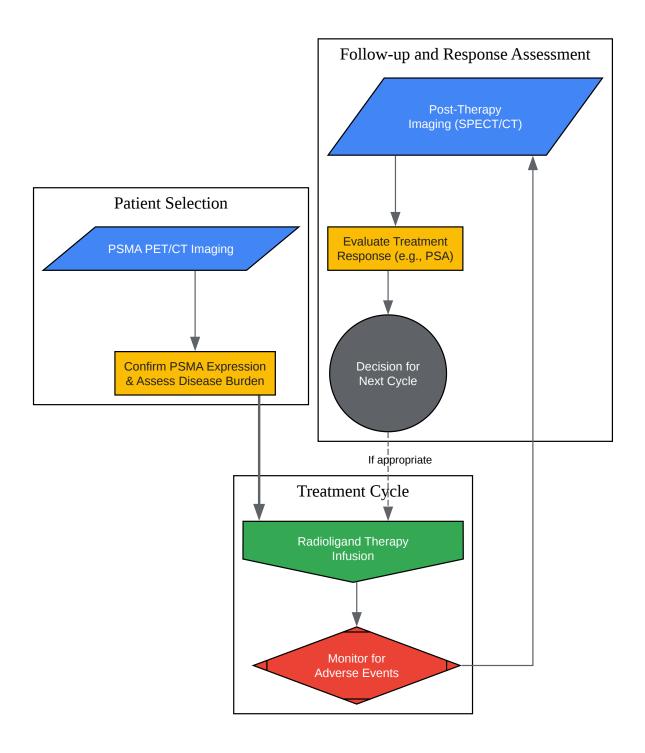
The following diagrams illustrate the mechanism of action and the therapeutic workflow of PSMA-targeted therapies.



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Mechanism of PSMA-Targeted Therapy





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Radioligand Therapy Workflow



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